molecular formula C9H7NOS B3228276 5-(Thiophen-2-yl)pyridin-3-ol CAS No. 1261956-35-7

5-(Thiophen-2-yl)pyridin-3-ol

Cat. No. B3228276
CAS RN: 1261956-35-7
M. Wt: 177.22 g/mol
InChI Key: JTFGBHAHMIIJNZ-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)pyridin-3-ol is a chemical compound that contains a pyridine ring and a thiophene ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a planar five-membered ring, it is aromatic as indicated by its extensive substitution reactions .


Molecular Structure Analysis

The molecular structure of 5-(Thiophen-2-yl)pyridin-3-ol can be analyzed using computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) . These methods can provide insights into the molecular properties of the compound.

Scientific Research Applications

HDAC Inhibition

5-(Thiophen-2-yl)pyridin-3-ol derivatives show promise as histone deacetylase (HDAC) inhibitors. A study identified 5-pyridin-2-yl-thiophene-2-hydroxamic acid as having modest HDAC inhibitory activity. Further functionalization led to compounds with enhanced enzyme inhibition and anti-proliferative activity (Price et al., 2007).

Electronic Device Applications

Compounds including 5-(Thiophen-2-yl)pyridin-3-ol have been studied for their use in field-effect transistors (FETs). These block co-oligomers, composed of electron-donating thiophene and electron-withdrawing pyridine rings, demonstrated significant potential for FETs with specific electronic properties (Haemori et al., 2012).

Hydrogen Bond Studies

Research on the hetero-association of pyridine with thiophene derivatives, including 5-(Thiophen-2-yl)pyridin-3-ol, using 1H NMR spectroscopy, provides insights into hydrogen bond interactions. These studies are valuable for understanding molecular interactions in various chemical systems (Lomas & Cordier, 2009).

Synthesis of Bioactive Molecules

5-(Thiophen-2-yl)pyridin-3-ol derivatives have been used in synthesizing novel bioactive molecules. These molecules, including pyrimidine-2-thiol and pyrazole derivatives, showed potent anti-inflammatory and antioxidant activities (Shehab et al., 2018).

Material Science Applications

Alternating 2,5-linked pyridine-thiophene oligomers, including 5-(Thiophen-2-yl)pyridin-3-ol derivatives, exhibit strong absorption and emission properties. These materials show promise for applications in material science due to their unique electronic properties (Rocha & Finney, 2010).

QSAR Modeling for Drug Discovery

Quantitative Structure-Activity Relationship (QSAR) modeling using 5-pyridin-2-yl-thiophene-2-hydroxamic acids, related to 5-(Thiophen-2-yl)pyridin-3-ol, has been employed to predict HDAC inhibition. This approach aids in identifying novel lead compounds in drug discovery (Melagraki et al., 2009).

Future Directions

The future directions for the study of 5-(Thiophen-2-yl)pyridin-3-ol could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, it could be interesting to explore its potential as a fluorescent sensor for metal ions or its potential biological activities .

properties

IUPAC Name

5-thiophen-2-ylpyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-8-4-7(5-10-6-8)9-2-1-3-12-9/h1-6,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFGBHAHMIIJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682509
Record name 5-(Thiophen-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Thiophen-2-yl)pyridin-3-ol

CAS RN

1261956-35-7
Record name 5-(Thiophen-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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